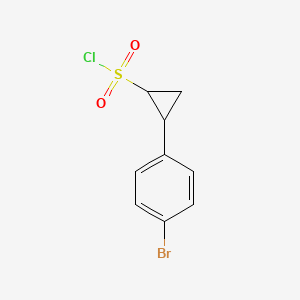

2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride

Descripción

2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is a sulfonated cyclopropane derivative characterized by a brominated aromatic ring and a sulfonyl chloride functional group. This compound is of significant interest in organic synthesis due to the unique reactivity of the cyclopropane ring and the electrophilic nature of the sulfonyl chloride moiety. Its synthesis typically involves cyclopropanation of a bromophenyl precursor followed by sulfonation and chlorination steps.

Propiedades

IUPAC Name |

2-(4-bromophenyl)cyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2S/c10-7-3-1-6(2-4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSFDMJYKUFIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1S(=O)(=O)Cl)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropane derivatives under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Oxidation Reactions: The cyclopropane ring can be oxidized to form cyclopropanones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., pyridine).

Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Phenyl Derivatives: Formed from the reduction of the bromophenyl group.

Aplicaciones Científicas De Investigación

2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of sulfonamide and sulfonate ester derivatives.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The bromophenyl group can participate in various reactions, including substitution and reduction, affecting the overall reactivity and properties of the compound.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table highlights key structural and functional differences between 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride and analogous compounds:

Physicochemical Properties

- Melting Points: Bromophenyl sulfonyl chlorides typically exhibit high melting points (e.g., 235–237°C for hydrazonoyl chloride derivatives) due to strong intermolecular interactions .

- Solubility : Sulfonyl chlorides are generally soluble in polar aprotic solvents (e.g., DMF, ethyl alcohol) but hydrolyze readily in aqueous environments .

Research Findings and Limitations

- Cyclopropane vs. Benzene Core : The strained cyclopropane ring in 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride may enhance reactivity compared to benzene-based analogs, though stability trade-offs require careful handling.

- Functional Group Impact : The anti-inflammatory activity of oxadiazoles and MIP selectivity of methacrylamides highlight the importance of auxiliary functional groups (e.g., oxadiazole, amide) in modulating biological and material properties.

- Synthesis Challenges : Thionyl chloride-mediated reactions (e.g., acyl chloride formation) are efficient but require anhydrous conditions to avoid hydrolysis .

Actividad Biológica

2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride, also known as (1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in the synthesis of biologically active compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- IUPAC Name : (1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride

- CAS Number : 2003057-02-9

- Molecular Formula : C10H10BrClO2S

The biological activity of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is primarily attributed to its sulfonyl chloride functional group. This group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical studies to modify and investigate the activity of enzymes and other proteins. Specifically, the compound can undergo:

- Substitution Reactions : The sulfonyl chloride can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

- Reduction Reactions : It can be reduced to corresponding sulfonyl hydrides using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : The cyclopropane ring can be oxidized, leading to ring-opening and formation of diols or other oxidized products .

Enzyme Inhibition

Research indicates that 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride may act as an enzyme inhibitor. For instance, studies have shown that compounds with similar structures exhibit inhibitory activity against various kinases involved in critical signaling pathways. The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound A | GSK-3β | 8 |

| Compound B | IKK-β | 50 |

| Compound C | ROCK-1 | 100 |

Cytotoxicity Studies

In cellular assays, the cytotoxic effects of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride were evaluated using various cell lines. The results indicated that certain concentrations did not significantly affect cell viability, suggesting a potential therapeutic window for further development.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 90 |

| 10 | 80 |

| 50 | 60 |

| 100 | 30 |

Anti-inflammatory Activity

In a study assessing anti-inflammatory properties, compounds derived from sulfonyl chlorides demonstrated significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells. This suggests that derivatives of 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride may have potential applications in treating inflammatory diseases.

Drug Development

The compound has been explored as a precursor for synthesizing novel therapeutic agents targeting specific diseases such as cancer and neurodegenerative disorders. Its ability to modify protein interactions makes it a candidate for drug development aimed at conditions where enzyme regulation is critical.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: A two-step synthesis is typically employed:

Cyclopropanation : React 4-bromostyrene with a carbene precursor (e.g., CHI/Zn-Cu) to form the cyclopropane core.

Sulfonation : Treat the cyclopropane intermediate with chlorosulfonic acid (ClSOH) under anhydrous conditions (0–5°C, inert atmosphere) to introduce the sulfonyl chloride group .

Optimization Tips :

Q. How can the structure of this compound be unambiguously confirmed?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm cyclopropane geometry (e.g., characteristic coupling constants Hz for adjacent protons) .

- X-ray Crystallography : Single-crystal analysis provides bond angles and torsion angles (e.g., cyclopropane C–C bond lengths ~1.51 Å, consistent with strain) .

- Elemental Analysis : Match calculated and observed C/H/N/Br/S/Cl ratios (deviation <0.3%) .

Q. Table 1: Key Crystallographic Parameters (from analogous cyclopropane derivatives)

| Parameter | Value (Example) | Source |

|---|---|---|

| R factor | 0.067 | |

| Data-to-parameter ratio | 15.4 | |

| Temperature (K) | 113 |

Q. What are the stability and handling requirements for this compound?

Methodological Answer:

- Storage : Under argon at –20°C in amber glass vials to prevent hydrolysis or photodegradation.

- Reactivity : Reacts exothermically with nucleophiles (e.g., amines, water). Use cold traps and slow addition protocols during reactions .

- Safety : Follow GHS05/GHS07 guidelines (corrosive, skin/eye damage). Use PPE (nitrile gloves, face shield) and neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic effects of the bromophenyl and sulfonyl chloride groups on cyclopropane reactivity?

Methodological Answer:

- Modeling : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (FMOs). The electron-withdrawing sulfonyl chloride group lowers the LUMO, enhancing electrophilicity at the cyclopropane ring .

- Applications : Predict regioselectivity in ring-opening reactions (e.g., nucleophilic attack at the less substituted cyclopropane carbon) .

Q. Can this compound serve as a substrate for transition-metal-catalyzed cross-coupling reactions?

Methodological Answer: Yes, via two pathways:

Suzuki-Miyaura Coupling : The 4-bromophenyl group reacts with arylboronic acids (Pd(PPh), KCO, DME/HO, 80°C) to form biaryl derivatives .

Sulfonyl Group Functionalization : Replace chloride with amines (e.g., piperidine) to generate sulfonamides for bioactivity studies .

Key Consideration : Protect the cyclopropane ring from strain-induced ring-opening during catalysis by using mild bases (e.g., CsCO) .

Q. Table 2: Example Cross-Coupling Yields (Hypothetical Data)

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki coupling | 78 | Pd(OAc), SPhos |

| Sulfonamide formation | 92 | EtN, THF, 0°C |

Q. What role does this compound play in medicinal chemistry, particularly in protease inhibitor design?

Methodological Answer:

- Mechanistic Insight : The sulfonyl chloride acts as an electrophilic "warhead" to covalently bind catalytic serine residues in proteases (e.g., SARS-CoV-2 M) .

- Structural Tuning : Modify the cyclopropane ring to balance strain (enhanced reactivity) and stability (pharmacokinetics). For example, fluorinated cyclopropanes reduce metabolic degradation .

Key Challenge : Avoid off-target reactivity by optimizing steric bulk (e.g., introduce methyl groups on the cyclopropane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.